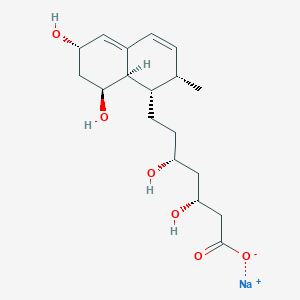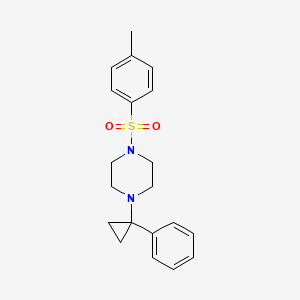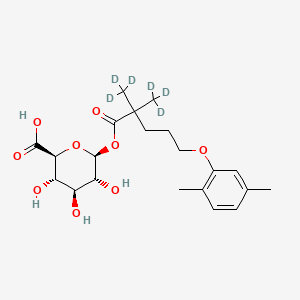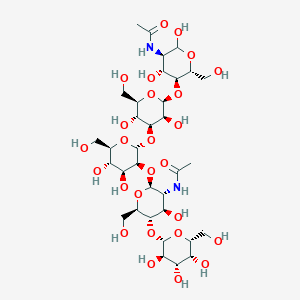![molecular formula C20H30O2 B13438180 (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule. It is a steroidal compound, often associated with its role as a precursor in the biosynthesis of various steroid hormones. This compound is known for its intricate structure, which includes multiple chiral centers and a fused ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves several steps, starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Methylation: Addition of methyl groups at the 10, 13, and 15 positions.
Cyclization: Formation of the fused ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are used to convert precursor molecules into the desired product. This method is often preferred due to its efficiency and sustainability.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex steroidal molecules. It serves as a building block for various chemical transformations.
Biology
In biological research, the compound is studied for its role in steroid biosynthesis and its potential effects on cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry
In the industrial sector, the compound is used in the production of steroid-based pharmaceuticals and other related products.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as steroid hormone receptors. These interactions trigger a cascade of biochemical events, leading to various physiological responses. The pathways involved often include gene expression regulation and modulation of enzyme activity.
相似化合物的比较
Similar Compounds
Cholesterol: A structurally similar compound with a hydroxyl group at the 3-position and a double bond in the B-ring.
Testosterone: Another steroid with a similar fused ring system but different functional groups.
Uniqueness
The uniqueness of (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.
属性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O2/c1-12-10-17(22)20(3)9-7-16-15(18(12)20)5-4-13-11-14(21)6-8-19(13,16)2/h4,12,14-16,18,21H,5-11H2,1-3H3/t12-,14+,15-,16+,18+,19+,20-/m1/s1 |
InChI 键 |
MVLIHRWWXIGYGQ-XIWHOJOLSA-N |
手性 SMILES |
C[C@@H]1CC(=O)[C@@]2([C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O)C |
规范 SMILES |
CC1CC(=O)C2(C1C3CC=C4CC(CCC4(C3CC2)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)




![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)


![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
